molecular formula C11H13Cl2N3 B13752194 2-Hydrazino-5-chloro-3,8-dimethylquinoline hydrochloride CAS No. 1172770-99-8

2-Hydrazino-5-chloro-3,8-dimethylquinoline hydrochloride

Cat. No.: B13752194
CAS No.: 1172770-99-8
M. Wt: 258.14 g/mol
InChI Key: QXZFEOGXXRWJQH-UHFFFAOYSA-N
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Description

2-Hydrazino-5-chloro-3,8-dimethylquinoline hydrochloride is a chemical compound with the molecular formula C11H13Cl2N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-5-chloro-3,8-dimethylquinoline hydrochloride typically involves the reaction of 5-chloro-3,8-dimethylquinoline with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-5-chloro-3,8-dimethylquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydrazino-5-chloro-3,8-dimethylquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Hydrazino-5-chloro-3,8-dimethylquinoline hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazino and quinoline moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazino-5-chloro-3,8-dimethylquinoline hydrochloride is unique due to the presence of both hydrazino and chloro substituents on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

1172770-99-8

Molecular Formula

C11H13Cl2N3

Molecular Weight

258.14 g/mol

IUPAC Name

(5-chloro-3,8-dimethylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H12ClN3.ClH/c1-6-3-4-9(12)8-5-7(2)11(15-13)14-10(6)8;/h3-5H,13H2,1-2H3,(H,14,15);1H

InChI Key

QXZFEOGXXRWJQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)NN)C.Cl

Origin of Product

United States

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